molecular formula C11H14O2 B1321812 3-Methyl-4-propoxybenzaldehyde CAS No. 820236-96-2

3-Methyl-4-propoxybenzaldehyde

Cat. No.: B1321812
CAS No.: 820236-96-2
M. Wt: 178.23 g/mol
InChI Key: HTNVOKBPQBSBAK-UHFFFAOYSA-N
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Description

3-Methyl-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent pH Sensor

3-Methyl-4-propoxybenzaldehyde has been utilized in the development of new fluorescent pH sensors. Specifically, the compound 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) demonstrates high selectivity and sensitivity for pH detection in biological environments. This application is valuable for studying biological organelles due to its significant increase in fluorescence intensity within a specific pH range (Saha et al., 2011).

Synthesis and Biological Activity

Another application involves the synthesis of Schiff base compounds, like 2-{(E)-[(3-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-1H-1,2,4-triazol-5-yl)imino]methyl}phenol (L), and their metal complexes. These compounds exhibit antioxidant, enzyme inhibition, and antimicrobial properties. Computational studies and density functional theory (DFT) have been utilized to analyze molecular stability and bond strength in these compounds (Sumrra et al., 2018).

Biomedical Applications

The compound 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, synthesized from 3-methylbenzaldehyde, shows potential in regulating inflammatory diseases. Docking studies suggest its relevance in biomedical applications (Ryzhkova et al., 2020).

Catalytic Oxidation Processes

This compound is also used in catalytic oxidation processes. For example, in the synthesis of 4-methylbenzaldehyde, water-soluble 2N2O–Cu(II) complexes catalyze the oxidation of benzylic alcohols to aldehydes in water. This demonstrates a broad substrate scope and high functional group tolerance, with the potential for large-scale production without organic solvents (Wu et al., 2016).

Synthesis of Aromatic Aldehydes

This compound is instrumental in the synthesis of aromatic aldehydes. The laccase from Pleurotus ostreatus MTCC-1801 converts aromatic methyl groups to aldehyde groups, achieving high yields in a short time frame. This method is noteworthy for its efficiency and high product yield (Chaurasia et al., 2014).

Nonlinear Optical Applications

In materials science, this compound is involved in the synthesis of novel materials for nonlinear optical applications. For instance, a mixture of 2-acetyl furan and 3, 4, 5-trimethoxybenzaldehyde was used to synthesize a crystal with higher second harmonic generation efficiency than standard KDP crystal, indicating potential in optoelectronics (Satheeshchandra et al., 2020).

Safety and Hazards

The safety data sheet for 3-Methyl-4-propoxybenzaldehyde indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

3-methyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNVOKBPQBSBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613833
Record name 3-Methyl-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820236-96-2
Record name 3-Methyl-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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